Cas no 2227723-52-4 (rac-(1R,3S)-3-(2,3-dihydro-1-benzofuran-5-yl)-2,2-dimethylcyclopropan-1-amine)

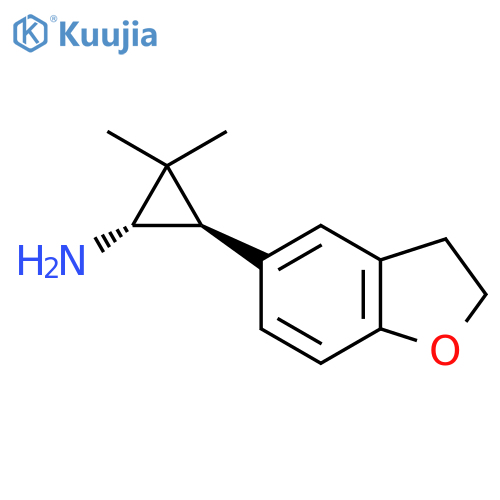

2227723-52-4 structure

商品名:rac-(1R,3S)-3-(2,3-dihydro-1-benzofuran-5-yl)-2,2-dimethylcyclopropan-1-amine

rac-(1R,3S)-3-(2,3-dihydro-1-benzofuran-5-yl)-2,2-dimethylcyclopropan-1-amine 化学的及び物理的性質

名前と識別子

-

- rac-(1R,3S)-3-(2,3-dihydro-1-benzofuran-5-yl)-2,2-dimethylcyclopropan-1-amine

- 2227723-52-4

- EN300-1823281

-

- インチ: 1S/C13H17NO/c1-13(2)11(12(13)14)9-3-4-10-8(7-9)5-6-15-10/h3-4,7,11-12H,5-6,14H2,1-2H3/t11-,12-/m0/s1

- InChIKey: BDEWKOLIYBOKOV-RYUDHWBXSA-N

- ほほえんだ: O1CCC2=C1C=CC(=C2)[C@H]1[C@@H](C1(C)C)N

計算された属性

- せいみつぶんしりょう: 203.131014166g/mol

- どういたいしつりょう: 203.131014166g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 15

- 回転可能化学結合数: 1

- 複雑さ: 263

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.1

- トポロジー分子極性表面積: 35.2Ų

rac-(1R,3S)-3-(2,3-dihydro-1-benzofuran-5-yl)-2,2-dimethylcyclopropan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1823281-0.1g |

rac-(1R,3S)-3-(2,3-dihydro-1-benzofuran-5-yl)-2,2-dimethylcyclopropan-1-amine |

2227723-52-4 | 0.1g |

$1257.0 | 2023-09-19 | ||

| Enamine | EN300-1823281-1.0g |

rac-(1R,3S)-3-(2,3-dihydro-1-benzofuran-5-yl)-2,2-dimethylcyclopropan-1-amine |

2227723-52-4 | 1g |

$1429.0 | 2023-06-01 | ||

| Enamine | EN300-1823281-1g |

rac-(1R,3S)-3-(2,3-dihydro-1-benzofuran-5-yl)-2,2-dimethylcyclopropan-1-amine |

2227723-52-4 | 1g |

$1429.0 | 2023-09-19 | ||

| Enamine | EN300-1823281-2.5g |

rac-(1R,3S)-3-(2,3-dihydro-1-benzofuran-5-yl)-2,2-dimethylcyclopropan-1-amine |

2227723-52-4 | 2.5g |

$2800.0 | 2023-09-19 | ||

| Enamine | EN300-1823281-10.0g |

rac-(1R,3S)-3-(2,3-dihydro-1-benzofuran-5-yl)-2,2-dimethylcyclopropan-1-amine |

2227723-52-4 | 10g |

$6144.0 | 2023-06-01 | ||

| Enamine | EN300-1823281-5.0g |

rac-(1R,3S)-3-(2,3-dihydro-1-benzofuran-5-yl)-2,2-dimethylcyclopropan-1-amine |

2227723-52-4 | 5g |

$4143.0 | 2023-06-01 | ||

| Enamine | EN300-1823281-0.5g |

rac-(1R,3S)-3-(2,3-dihydro-1-benzofuran-5-yl)-2,2-dimethylcyclopropan-1-amine |

2227723-52-4 | 0.5g |

$1372.0 | 2023-09-19 | ||

| Enamine | EN300-1823281-5g |

rac-(1R,3S)-3-(2,3-dihydro-1-benzofuran-5-yl)-2,2-dimethylcyclopropan-1-amine |

2227723-52-4 | 5g |

$4143.0 | 2023-09-19 | ||

| Enamine | EN300-1823281-10g |

rac-(1R,3S)-3-(2,3-dihydro-1-benzofuran-5-yl)-2,2-dimethylcyclopropan-1-amine |

2227723-52-4 | 10g |

$6144.0 | 2023-09-19 | ||

| Enamine | EN300-1823281-0.25g |

rac-(1R,3S)-3-(2,3-dihydro-1-benzofuran-5-yl)-2,2-dimethylcyclopropan-1-amine |

2227723-52-4 | 0.25g |

$1315.0 | 2023-09-19 |

rac-(1R,3S)-3-(2,3-dihydro-1-benzofuran-5-yl)-2,2-dimethylcyclopropan-1-amine 関連文献

-

Fei Song,Zhaoshuang Li,Puyou Jia,Meng Zhang,Caiying Bo,Guodong Feng,Lihong Hu,Yonghong Zhou J. Mater. Chem. A, 2019,7, 13400-13410

-

Zhenfei You,Zeping Yang,Yu Chen,Lei Zhang RSC Adv., 2021,11, 18068-18073

-

Peter Kauffman,Elain Fu,Barry Lutz,Paul Yager Lab Chip, 2010,10, 2614-2617

-

Ahmad Reza Moosavi-Zare,Mohammad Ali Zolfigol,Ehsan Noroozizadeh,Mahsa Tavasoli,Vahid Khakyzadeh,Abdolkarim Zare New J. Chem., 2013,37, 4089-4094

2227723-52-4 (rac-(1R,3S)-3-(2,3-dihydro-1-benzofuran-5-yl)-2,2-dimethylcyclopropan-1-amine) 関連製品

- 886955-92-6(N-(4-acetamidophenyl)-2-(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide)

- 1823080-38-1(Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate)

- 1692492-85-5(2-methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine)

- 1259317-19-5(2-(4-fluoro-3-methoxyphenyl)propan-2-amine)

- 2229337-73-7(4-(4-aminobut-1-en-2-yl)-2-nitrophenol)

- 1804864-44-5(2-(Difluoromethyl)-6-iodo-4-methoxypyridine-3-sulfonyl chloride)

- 35155-09-0(4'-(4-Phenylphenoxy)acetophenone)

- 2229579-27-3(3-(4-bromo-5-methoxythiophen-2-yl)pyrrolidine)

- 7228-52-6(2,2-dimethylcycloheptan-1-one)

- 2228370-68-9(tert-butyl 2-(cyclopropylmethyl)piperazine-1-carboxylate)

推奨される供給者

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量